

5-Fluoro-6-methoxynicotinaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Fluoro-6-methoxynicotinaldehyde

Cat. No.: B1388037

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An In-depth Exploration of a Versatile Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Pyridines

5-Fluoro-6-methoxynicotinaldehyde is a substituted pyridine derivative that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a fluorine atom, a methoxy group, and a reactive aldehyde on a pyridine core, makes it a valuable building block in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.^[1] This strategic placement, combined with the synthetic versatility of the aldehyde and methoxy groups, positions **5-Fluoro-6-methoxynicotinaldehyde** as a key intermediate in the development of novel compounds with potential therapeutic applications.^{[1][2]}

Chemical Identity and Properties

Property	Value	Source
Chemical Name	5-Fluoro-6-methoxynicotinaldehyde	[3]
CAS Number	884494-73-9	[3][4][5]
Molecular Formula	C ₇ H ₆ FNO ₂	[2]
Molecular Weight	155.13 g/mol	[2]
Purity	>98% (typical)	[3]
Boiling Point	235.975°C at 760 mmHg	[2]

Commercial Availability

5-Fluoro-6-methoxynicotinaldehyde is commercially available from a variety of suppliers, catering to the needs of research and development laboratories. The compound is typically offered in quantities ranging from grams to kilograms, with some suppliers offering it on a made-to-order basis.[3] Below is a summary of some of the key suppliers.

Supplier	Availability	Notes
Amadis Chemical Company Limited	Inquire for details	-
Ambeed, Inc.	Inquire for details	-
BLD Pharm	Inquire for details	Online ordering available.[5]
CHEMFILL	Made to order, available in grams to kilograms.[3]	Only 1 left in stock at time of search.[3]
Chemical-Suppliers.eu	Multiple suppliers listed.[4]	A platform to connect with various suppliers.[6]
MySkinRecipes	In stock	Product code: 62826.[2]

It is important to note that while the compound is readily available, related isomers such as 2-fluoro-6-methoxynicotinaldehyde, 5-fluoro-2-methoxynicotinaldehyde, and 6-fluoro-2-

methoxynicotinaldehyde are also commercially available and may be relevant for comparative studies.[4]

Synthetic Pathways and Methodologies

The synthesis of **5-Fluoro-6-methoxynicotinaldehyde** and its analogs often involves multi-step processes. While specific proprietary methods may vary between suppliers, general synthetic strategies for similar fluorinated and methoxylated pyridine aldehydes can be inferred from the chemical literature. A common approach involves the oxidation of the corresponding alcohol. For instance, the synthesis of the related compound 5-fluoro-2-methoxy-3-formylpyridine can be achieved by the oxidation of (5-fluoro-2-methoxy-pyridin-3-yl)-methanol using manganese(IV) dioxide.[7]

A generalized workflow for the synthesis of such compounds can be visualized as follows:



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Caption: Generalized synthetic workflow for substituted nicotinaldehydes.

Applications in Research and Drug Discovery

The true value of **5-Fluoro-6-methoxynicotinaldehyde** lies in its application as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[2] The aldehyde group serves as a crucial handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the construction of diverse molecular scaffolds.

The presence of the fluorine and methoxy groups on the pyridine ring is of particular significance in medicinal chemistry. The fluorine atom can enhance microbial activity and the methoxy group can increase potency and decrease toxicity of a potential drug candidate.[8] This strategic functionalization makes the pyridine core an attractive starting point for the development of novel therapeutic agents. Substituted pyridines are integral components of numerous top-selling drugs.[8]

The aldehyde functionality, combined with other reactive sites on the molecule, allows for its use in the synthesis of various heterocyclic compounds with potential therapeutic value.[9] These heterocycles are often explored as chemotherapeutic agents, receptor modulators, and enzyme inhibitors.[2][10] The trifluoromethyl group, a related fluorine-containing moiety, is another crucial component in modern drug design, highlighting the importance of fluorinated compounds in medicinal chemistry.[11]

Experimental Protocol: Reductive Amination

The following is a representative, step-by-step protocol for a reductive amination reaction using **5-Fluoro-6-methoxynicotinaldehyde**, a common transformation to introduce amine functionalities.

Objective: To synthesize an N-substituted amine derivative from **5-Fluoro-6-methoxynicotinaldehyde**.

Materials:

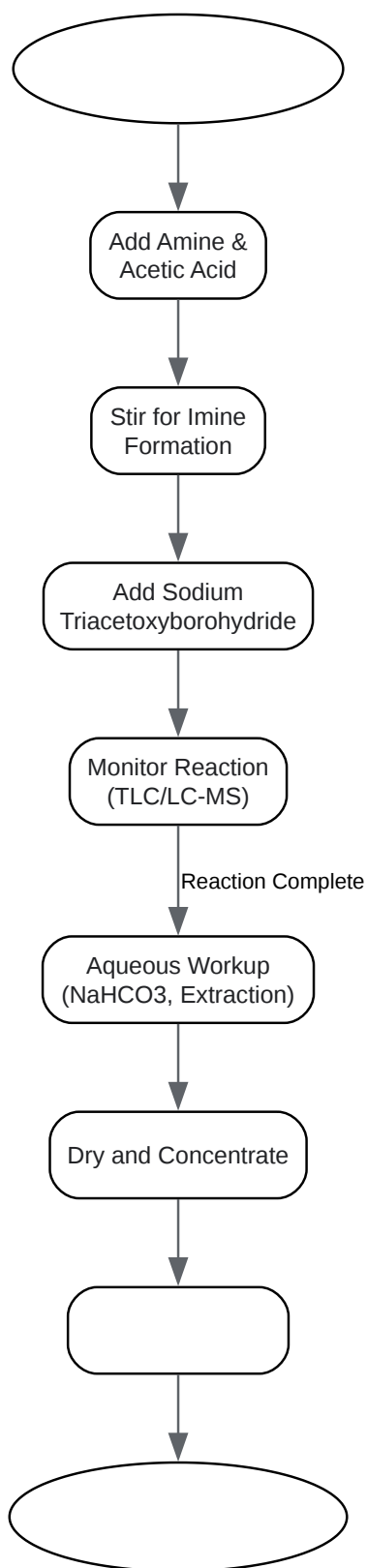
- **5-Fluoro-6-methoxynicotinaldehyde**
- Primary or secondary amine of choice
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask

- Separatory funnel
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask, add **5-Fluoro-6-methoxynicotinaldehyde** (1.0 eq).
- **Solvent Addition:** Dissolve the aldehyde in an appropriate solvent such as DCM or DCE.
- **Amine Addition:** Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
- **Acid Catalyst:** Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
- **Imine Formation:** Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
- **Reducing Agent:** Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:**
 - Quench the reaction by slowly adding saturated sodium bicarbonate solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the solvent using a rotary evaporator.

- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired N-substituted amine.



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Caption: Workflow for a typical reductive amination protocol.

Conclusion

5-Fluoro-6-methoxynicotinaldehyde stands out as a building block of significant utility for researchers in organic synthesis and drug discovery. Its commercial availability, coupled with its versatile reactivity, provides a solid foundation for the exploration of novel chemical entities. The strategic placement of its functional groups offers a powerful tool for fine-tuning the properties of target molecules, paving the way for the development of next-generation pharmaceuticals and other advanced materials.

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